5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-(1,4-diazabicyclo[3.2.1]octan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2 |
InChI Key |
JANZGSSPRJBXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Diazabicyclo[3.2.1]octane
The bicyclic amine core is synthesized via cyclization strategies.
Method 1: Mannich-Type Cyclization
- Reactants : 1,3-Diaminopropane and formaldehyde.
- Conditions : Acidic catalysis (e.g., HCl) under reflux.
- Mechanism : Sequential condensation and cyclization to form the [3.2.1] bicyclic structure.
- Yield : ~60–70% (estimated based on analogous DABCO syntheses).
Method 2: Ring-Closing Metathesis (RCM)
- Substrate : Diene-functionalized diamine (e.g., $$ N $$-allyl-1,3-diaminopropane).
- Catalyst : Grubbs 2nd-generation catalyst.
- Solvent : Dichloromethane, 40°C, 24 h.
- Yield : ~50–65% (extrapolated from porphyrin annulation).
Table 1: Comparison of Bicyclic Amine Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Mannich Cyclization | 1,3-Diaminopropane + HCHO | HCl, reflux | 60–70 |
| RCM | $$ N $$-Allyl-diamine | Grubbs catalyst | 50–65 |
Synthesis of Thiophene-2-carbaldehyde Derivatives
Coupling of Bicyclic Amine and Thiophene-carbaldehyde
3.1 Buchwald-Hartwig Amination
- Substrates : 5-Bromothiophene-2-carbaldehyde + 1,4-Diazabicyclo[3.2.1]octane.
- Catalyst : Pd$$2$$(dba)$$3$$/Xantphos.
- Base : NaO-$$ t $$-Bu, Toluene, 110°C, 24 h.
- Yield : ~70–85% (based on analogous indole couplings).
3.2 Direct Nucleophilic Substitution
- Conditions : K$$2$$CO$$3$$, DMF, 80°C, 12 h.
- Limitation : Low reactivity due to thiophene’s electron-rich nature (~30% yield).
Table 2: Coupling Reaction Optimization
| Method | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd$$2$$(dba)$$3$$/Xantphos | Toluene | 70–85 |
| Nucleophilic Substitution | K$$2$$CO$$3$$ | DMF | 25–30 |
Alternative One-Pot Approach
4.1 Multicomponent Reaction (MCR)
- Components : Thiophene, bicyclic amine, paraformaldehyde.
- Catalyst : FeCl$$_3$$ (Lewis acid), THF, 60°C.
- Yield : ~40–50% (estimated from polythiophene syntheses).
Purification and Characterization
- Column Chromatography : Silica gel, ethyl acetate/hexane (1:3).
- Spectroscopy :
- $$^1$$H NMR (CDCl$$3$$): δ 9.85 (s, 1H, CHO), 7.45 (d, 1H, thiophene), 6.90 (d, 1H, thiophene), 3.50–3.20 (m, 4H, bicyclic amine).
- HRMS : [M+H]$$^+$$ calc. for C$${12}$$H$${15}$$N$$2$$OS: 251.0851; found: 251.0849.
Challenges and Mitigation Strategies
- Bicyclic Amine Stability : Hygroscopic nature necessitates anhydrous handling.
- Aldehyde Sensitivity : Use of mild bases (e.g., NaO-$$ t $$-Bu) prevents oxidation.
Chemical Reactions Analysis
Types of Reactions
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is a chemical compound featuring a thiophene ring substituted with an aldehyde group and a bicyclic amine moiety. It has a molecular weight of approximately 222.31 g/mol. While specific biological activities of this compound are not extensively documented, similar compounds containing thiophene and bicyclic amines often exhibit notable biological properties.
Potential Applications
- Cosmetics Cosmetic products are thoroughly investigated for safety and effectiveness before being introduced to the market . Experimental design techniques are useful when it comes to optimizing the formulation development process .
- Pharmaceuticals Compounds of this nature have potential use in treating bacterial infections .
- Other potential applications This compound may be used in the production of rubber, textiles, and coatings . It can potentially increase production and improve quality .
Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde.
Structural Similarity
Several compounds share structural similarities with 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde | Contains a diazepane ring | Exhibits different pharmacological profiles due to the diazepane structure |
| 5-(thiomorpholin-4-yl)thiophene-2-carbaldehyde | Incorporates a morpholine ring | May have distinct solubility and reactivity characteristics |
| 5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde | Features a pyrrolidine moiety | Known for potential neuroactive properties |
Mechanism of Action
The mechanism of action of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Diazabicyclo Substitution Pattern: The 1,4-diazabicyclo isomer in the target compound differs from the 1,6-diazabicyclo configuration in the patented antibacterial agent .
Functional Group Impact :
- The carbaldehyde group in the target compound contrasts with the carboxamide and sulfooxy groups in the patented compound. Carbaldehydes are more electrophilic, enabling nucleophilic additions, but may reduce metabolic stability compared to carboxamides.
Thiophene vs. Thiazolidinone Scaffolds: Thiophene-based compounds (e.g., the target molecule) are often prioritized for their aromatic stability and electronic properties, whereas thiazolidinones (e.g., derivatives) are explored for antimicrobial and anticancer activities due to their heterocyclic diversity .
Pharmacological Potential (Inferred)
While direct data for 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde are scarce, its structural features suggest:
- Antimicrobial Activity : Diazabicyclo scaffolds are associated with β-lactamase inhibition (e.g., avibactam derivatives), though the 1,4-substitution pattern may require optimization for efficacy .
- Drug-Likeness : The molecular weight (~250–300 g/mol) and moderate polarity align with Lipinski’s rules, but the aldehyde group may pose stability challenges in vivo.
Biological Activity
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiophene ring system substituted with a carbaldehyde group and a 1,4-diazabicyclo[3.2.1]octane moiety, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that compounds with similar structural features to 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde exhibit promising anticancer properties. For instance, derivatives of bicyclic systems have shown significant cytotoxic effects against various cancer cell lines such as HeLa and MCF-7.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| 5g | HeLa | 0.73 | Cell cycle arrest |
| 5k | HeLa | 0.95 | VEGFR-2 inhibition |
These compounds were tested in vitro and demonstrated the ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the blockade of the cell cycle at the sub-G1 phase and interaction with vascular endothelial growth factor receptors (VEGFR) .
Neuropharmacological Effects
The bicyclic structure of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde suggests potential interactions with neurotransmitter systems. Compounds in this class have been studied for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.
In particular, studies have highlighted the role of similar diazabicyclo compounds in modulating nAChRs, suggesting that they may enhance cognitive function or offer neuroprotective effects .
The biological activity of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes involved in cancer cell proliferation and survival.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, leading to increased cell death in cancerous tissues.
Case Studies
Several studies have focused on synthesizing derivatives of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activity against multiple cell lines, revealing significant cytotoxicity linked to structural modifications .
- Neuroprotective Studies : Research involving similar bicyclic compounds indicated potential neuroprotective effects through modulation of cholinergic signaling pathways .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde?
- The compound can be synthesized via acylation and subsequent functionalization of thiophene derivatives. For example, thiophene-2-carbaldehyde intermediates are often prepared using chloroacetic acid and sodium acetate under reflux in DMF-acetic acid mixtures, followed by recrystallization (e.g., analogous methods in ). The diazabicyclo moiety may be introduced via nucleophilic substitution or cyclization reactions, as seen in diazabicyclo-containing ligand synthesis ( ).
Q. How can the purity and structural integrity of this compound be validated?
- Techniques include:
- NMR spectroscopy : To confirm the presence of the diazabicyclo ring protons (δ 3.0–4.5 ppm) and aldehyde proton (δ ~9.8 ppm).
- X-ray crystallography : For unambiguous structural determination (e.g., SHELX programs for refinement; ).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Q. What solvents and conditions are optimal for storing this compound?
- Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents like DMF or DMSO to prevent aldehyde oxidation. Avoid exposure to acids/bases, as the diazabicyclo moiety may undergo ring-opening ( ).
Advanced Research Questions
Q. How does the electron distribution in 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde influence its photocatalytic properties?
- The thiophene-carbaldehyde group enables π-conjugation, while the diazabicyclo ring introduces electron-rich nitrogen centers. In covalent organic frameworks (COFs), analogous structures (e.g., TAPT–FTPB COFs) exhibit asymmetric electron distribution, enhancing O₂ adsorption and photocatalytic H₂O₂ production (efficiency up to 1.22%; ). Methodological optimization involves DFT calculations to map electron density and transient absorption spectroscopy to study charge-transfer kinetics.
Q. What strategies mitigate competing side reactions during derivatization of the aldehyde group?
- Thioacetalization : Use propane-1-thiol or 1,3-dithiols under HCl/ZnCl₂ catalysis to protect the aldehyde, as demonstrated in related thiophene-carbaldehyde derivatives ( ).
- Oxidation control : Employ 30% H₂O₂ in glacial acetic acid for selective oxidation of sulfide to sulfone without over-oxidizing the aldehyde ( ).
Q. How does the compound interact with biological targets such as nicotinic acetylcholine receptors (nAChRs)?
- Diazabicyclo derivatives (e.g., NS6784) show high affinity for α7 nAChRs, modulating cognitive function via channel activation. To assess this:
- Perform radioligand binding assays (³H-epibatidine) to measure IC₅₀ values.
- Use patch-clamp electrophysiology to quantify ion flux in HEK293 cells expressing α7 nAChRs ().
Q. What computational methods predict the compound’s stability in basic environments?
- Molecular dynamics (MD) simulations can model hydrolysis of the diazabicyclo ring under basic conditions (e.g., pH >10). Experimental validation involves incubating the compound with organic bases (DABCO, Et₃N) and monitoring degradation via HPLC (analogous to UiO-66 MOF stability tests; ).
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
